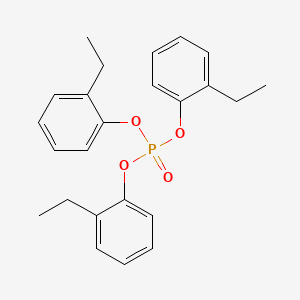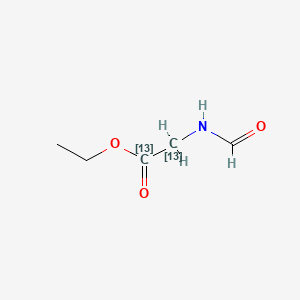
N-Formylglycine-13C2 Ethyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Formylglycine-13C2 Ethyl Ester is an organic compound with the molecular formula C3^13C2H9NO3 and a molecular weight of 133.12 g/mol . It is a stable isotope-labeled compound, often used in various scientific research applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Formylglycine-13C2 Ethyl Ester can be synthesized through a multi-step process. One common method involves the reaction of glycine ethyl ester hydrochloride with methyl formate in the presence of triethylamine. The mixture is heated under reflux for 20 hours, followed by filtration and distillation under reduced pressure to yield N-Formylglycine ethyl ester .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-Formylglycine-13C2 Ethyl Ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield primary amines.
Substitution: It can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, primary amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
N-Formylglycine-13C2 Ethyl Ester is utilized in a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a stable isotope-labeled compound for tracing reaction pathways.
Biology: It serves as a building block in peptide synthesis and is used in studies involving protein modification.
Medicine: It is employed in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism by which N-Formylglycine-13C2 Ethyl Ester exerts its effects involves its incorporation into peptides and proteins, where it can influence the structure and function of these biomolecules. The molecular targets and pathways involved include interactions with enzymes and receptors, leading to changes in biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Formylglycine Ethyl Ester: Similar in structure but without the isotope labeling.
Glycine Ethyl Ester: Lacks the formyl group, making it less reactive in certain chemical reactions.
N-Formylglycine: The parent compound without the ethyl ester group.
Uniqueness
N-Formylglycine-13C2 Ethyl Ester’s uniqueness lies in its stable isotope labeling, which makes it particularly valuable in research applications requiring precise tracking of molecular transformations and interactions .
Propriétés
Formule moléculaire |
C5H9NO3 |
|---|---|
Poids moléculaire |
133.12 g/mol |
Nom IUPAC |
ethyl 2-formamidoacetate |
InChI |
InChI=1S/C5H9NO3/c1-2-9-5(8)3-6-4-7/h4H,2-3H2,1H3,(H,6,7)/i3+1,5+1 |
Clé InChI |
GMBCCEOJUWMBPF-ZIEKVONGSA-N |
SMILES isomérique |
CCO[13C](=O)[13CH2]NC=O |
SMILES canonique |
CCOC(=O)CNC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



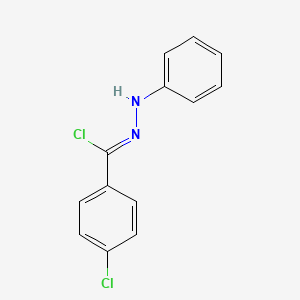
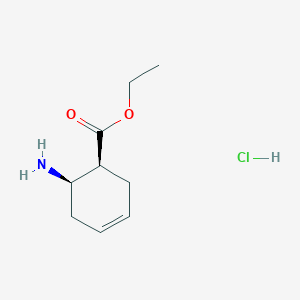


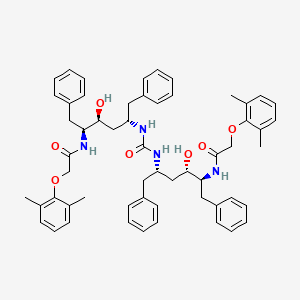
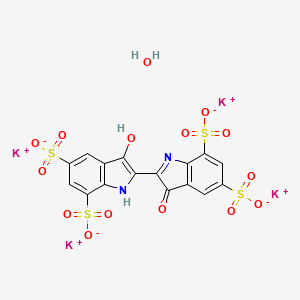


![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[4-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]phenyl]methoxy]-5-oxopentanoic acid](/img/structure/B13828809.png)
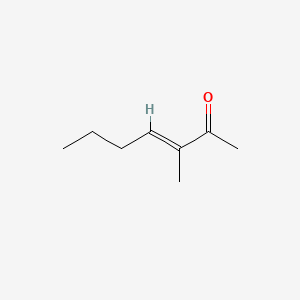
![[(3aR,9R,10aS)-2,6-diamino-10,10-dihydroxy-9-sulfooxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate](/img/structure/B13828838.png)
